

# Thermochemical Data for Sulfur Monochloride: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Sulfur monochloride*

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Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the core thermochemical data for **sulfur monochloride** ( $S_2Cl_2$ ). It includes quantitative data, detailed experimental methodologies, and visualizations of relevant chemical processes and analytical workflows.

## Core Thermochemical Data

**Sulfur monochloride**, also known as disulfur dichloride, is a key industrial chemical used in the synthesis of various organic and inorganic compounds. A thorough understanding of its thermochemical properties is essential for process optimization, safety, and the development of new synthetic routes.

## Data Presentation

The following tables summarize the key thermochemical properties of **sulfur monochloride** in both its gaseous and liquid states. The data is primarily sourced from the NIST Chemistry WebBook, based on the comprehensive review by Chase (1998).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 1: Standard Molar Enthalpy and Entropy of Formation

Phase	Standard Enthalpy of Formation ( $\Delta_f H^\circ$ ) (kJ/mol)	Standard Molar Entropy ( $S^\circ$ ) (J/mol·K)
Gas	-16.74[1][3][4]	327.19[1][3][4]
Liquid	-58.16[1][4]	223.84[1][4]

Table 2: Gas Phase Heat Capacity (Cp) as a Function of Temperature

Temperature (K)	Heat Capacity (Cp) (J/mol·K)
1000	83.52[5]
1100	83.78[5]
1200	83.93[5]
1300	83.99[5]
1400	83.98[5]
1500	83.90[5]

Table 3: Liquid Phase Heat Capacity (Cp) as a Function of Temperature

Temperature (K)	Heat Capacity (Cp) (J/mol·K)
298	124.3[6]
300	124.3[6]
400	124.3[6]
500	124.3[6]
600	124.3[6]
700	124.3[6]
800	124.3[6]
900	124.3[6]
1000	124.3[6]

## Experimental Protocols

The determination of the thermochemical data presented above relies on established experimental techniques. While specific, detailed protocols for **sulfur monochloride** are often part of broader data compilation reviews, the following outlines the general methodologies employed for such determinations.

### Determination of Enthalpy of Formation ( $\Delta_fH^\circ$ )

The standard enthalpy of formation of sulfur-containing compounds is often determined using combustion calorimetry.[7]

- Sample Preparation: A precise mass of the substance, in this case, **sulfur monochloride**, is sealed in a sample holder. For volatile liquids, this is typically a glass or quartz ampoule.
- Calorimeter Setup: The sample is placed inside a "bomb," a robust, sealed pressure vessel. The bomb is then charged with a high pressure of pure oxygen. For sulfur compounds, a small amount of water is often added to the bomb to ensure that the sulfur combustion products ( $SO_2$  and  $SO_3$ ) are converted to sulfuric acid ( $H_2SO_4$ ) in the final state.[7]

- Combustion: The sample is ignited electrically. The combustion of **sulfur monochloride** with excess oxygen would proceed to form products like  $\text{SO}_2$  and  $\text{Cl}_2$ . The heat released by the reaction causes a temperature rise in the surrounding water bath of the calorimeter.
- Temperature Measurement: The temperature change of the water bath is measured with high precision using a platinum resistance thermometer or a similar device.
- Calculation: The heat of combustion is calculated from the observed temperature change and the heat capacity of the calorimeter system (determined through calibration with a standard substance like benzoic acid).<sup>[7]</sup> The standard enthalpy of formation is then derived from the heat of combustion using Hess's Law, by combining it with the known standard enthalpies of formation of the combustion products (e.g.,  $\text{SO}_2(\text{g})$  and  $\text{HCl}(\text{g})$ ).

## Determination of Entropy ( $S^\circ$ ) and Heat Capacity ( $C_p$ )

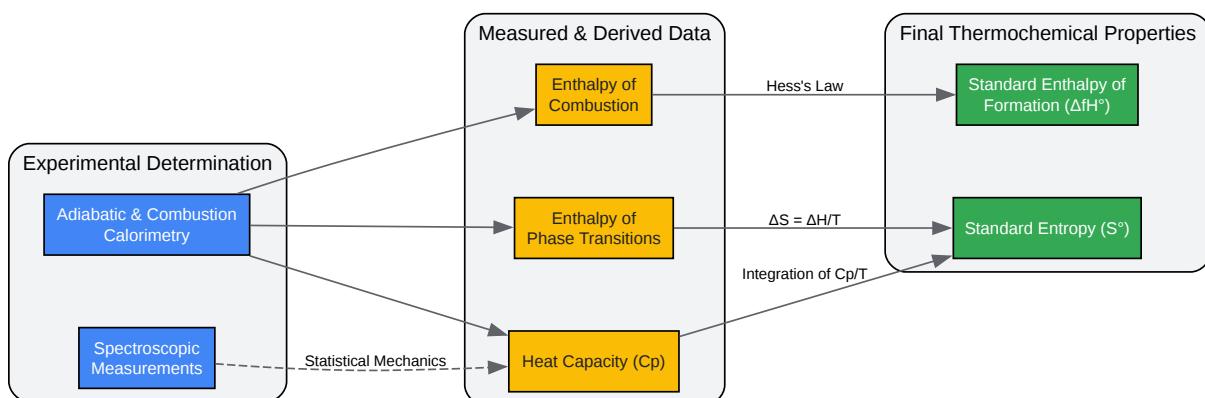
The absolute entropy of a substance is determined by measuring its heat capacity from as close to absolute zero (0 K) as possible up to the desired temperature.<sup>[5]</sup>

- Adiabatic Calorimetry: The sample is placed in a calorimeter designed to prevent heat exchange with the surroundings (adiabatic).
- Incremental Heating: A known quantity of electrical energy (heat) is supplied to the sample, and the resulting temperature increase ( $\Delta T$ ) is measured precisely.
- Heat Capacity Calculation: The heat capacity ( $C_p$ ) at a given temperature is calculated as the ratio of the heat supplied to the temperature change ( $C_p = q/\Delta T$ ). This measurement is repeated over a range of temperatures.
- Entropy Calculation: The absolute entropy at a temperature  $T$  is calculated by integrating the heat capacity divided by the temperature ( $C_p/T$ ) from 0 K to  $T$ .<sup>[5]</sup>
  - $$S(T) = S(0) + \int_0^T (C_p(T')/T') dT'$$
  - According to the Third Law of Thermodynamics, the entropy of a perfect crystalline substance at 0 K is zero ( $S(0) = 0$ ).<sup>[5]</sup>

- Phase Transitions: The enthalpies of any phase transitions (e.g., melting, boiling) that occur within the temperature range are also measured and included in the total entropy calculation ( $\Delta S = \Delta H_{\text{transition}} / T_{\text{transition}}$ ).

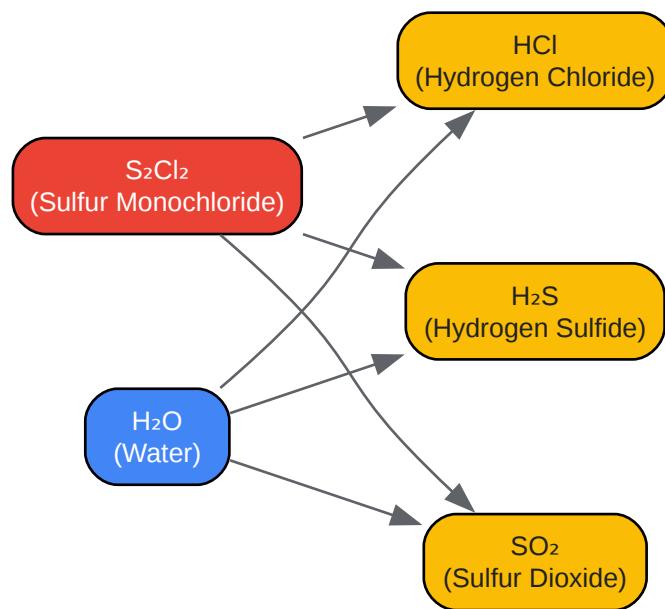
## Visualizations

The following diagrams, created using the DOT language, illustrate key relationships and processes involving **sulfur monochloride**.



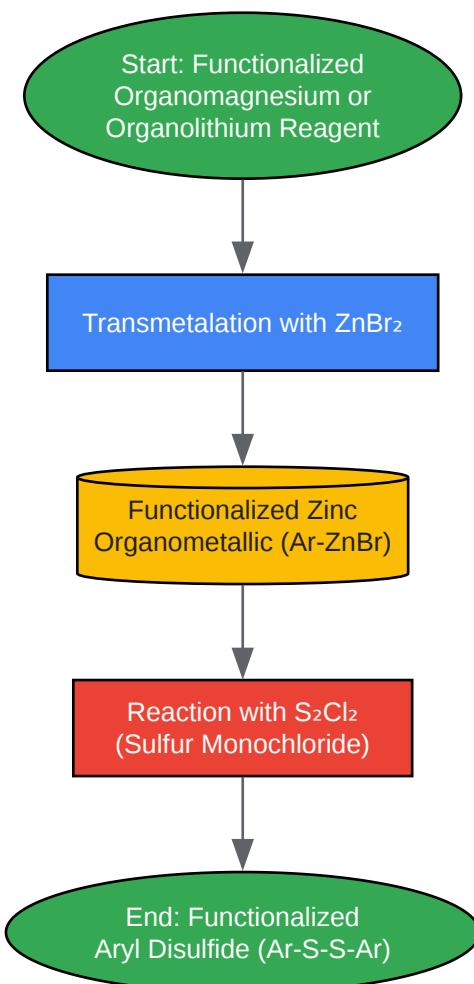
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Caption: Logical workflow for the experimental determination of thermochemical properties.



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Caption: Primary reaction pathway for the hydrolysis of **sulfur monochloride**.[\[1\]](#)[\[6\]](#)



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Caption: Experimental workflow for aryl disulfide synthesis using  $S_2Cl_2$ .<sup>[8]</sup>

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